8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thienoquinoline core, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienoquinoline core, which can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloroquinoline The final step includes the formation of the carboxamide group by reacting the intermediate with 3-methoxypropylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets in cells. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and signaling pathways, ultimately resulting in cell death or the inhibition of cell proliferation . The compound’s ability to intercalate into DNA makes it a potent agent against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities but lacking the thieno and carboxamide groups.
Thienoquinoline: Similar core structure but without the methoxy and phenyl substitutions.
Carboxamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide is unique due to its combination of a thienoquinoline core with methoxy and phenyl substitutions, which confer specific biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-27-12-6-11-24-23(26)22-20(15-7-4-3-5-8-15)18-14-25-19-10-9-16(28-2)13-17(19)21(18)29-22/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPMMRVQVKDUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.